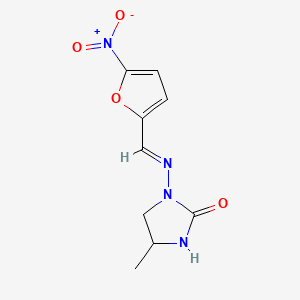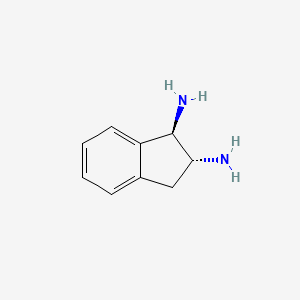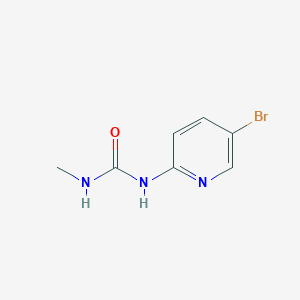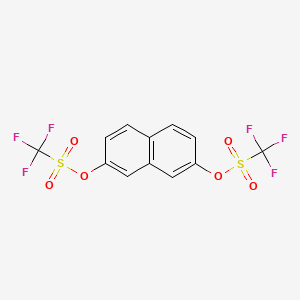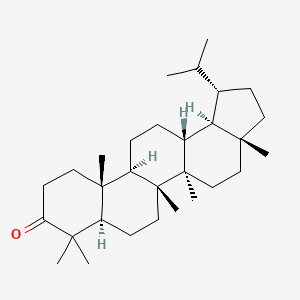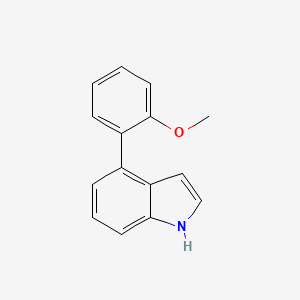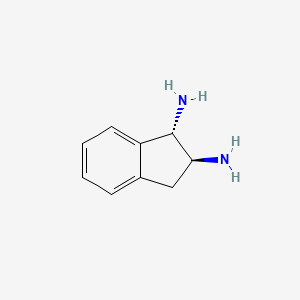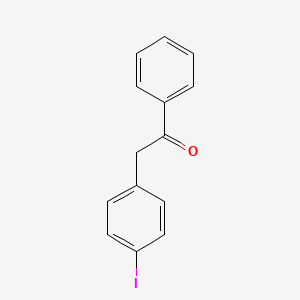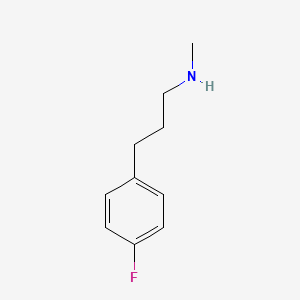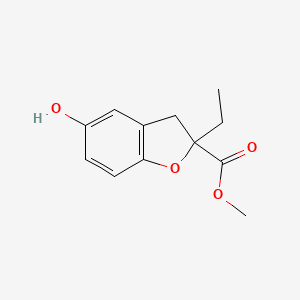
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and efficiency . The choice of reagents, solvents, and catalysts is crucial in industrial settings to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, significantly altering the compound’s properties .
Scientific Research Applications
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar benzofuran core but differs in the substitution pattern.
Carbosulfan: A benzofuran derivative used as an insecticide, highlighting the diverse applications of benzofuran compounds.
Indole Derivatives: While structurally different, indole derivatives share similar bioactive properties and are used in medicinal chemistry.
Uniqueness
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-ethyl-5-hydroxy-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-12(11(14)15-2)7-8-6-9(13)4-5-10(8)16-12/h4-6,13H,3,7H2,1-2H3 |
InChI Key |
DHUHQGBTOIJWNC-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(O1)C=CC(=C2)O)C(=O)OC |
Canonical SMILES |
CCC1(CC2=C(O1)C=CC(=C2)O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)

![(Z)-7-[(2E,5S)-5-Hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1639702.png)
![Ethyl 2-amino-2-[2-(4-chlorophenyl)hydrazono]-acetate](/img/structure/B1639705.png)

